molecular formula C9H11NO2 B13803887 1-(Carboxymethyl)-3,4-dimethylpyridinium betaine CAS No. 85168-84-9

1-(Carboxymethyl)-3,4-dimethylpyridinium betaine

Cat. No.: B13803887
CAS No.: 85168-84-9
M. Wt: 165.19 g/mol
InChI Key: ZVWLUOPJIACCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyridinium (B92312) Inner Salts in Chemical Science

Pyridinium inner salts are a noteworthy class of zwitterionic compounds that have garnered considerable attention in various fields of chemical science. researchgate.net Their unique electronic structure, possessing both a positive and a negative charge center, imparts distinct physicochemical properties. These properties include high polarity, and often, good solubility in water and other polar solvents.

Structurally diverse pyridinium salts are prevalent in many natural products and bioactive pharmaceuticals. rsc.org This has made them a compelling scaffold in medicinal chemistry and materials science. rsc.org Their applications are wide-ranging, from their use as solvents and catalysts to their incorporation into functional materials and their role as intermediates in organic synthesis. researchgate.netrsc.org Certain pyridinium derivatives have been investigated for their potential antimicrobial, antiviral, and anticancer activities. researchgate.net

Scope and Objectives of Academic Inquiry Pertaining to Einecs 285-926-5

Academic investigation into 2-(2,3-dimethylpyridin-1-ium-1-yl)acetate and its analogues primarily focuses on several key areas:

Synthesis and Characterization: A primary objective is the development of efficient synthetic routes to this and related pyridinium betaines. Detailed characterization using various spectroscopic and analytical techniques is crucial to confirm the molecular structure and purity. While specific research on the synthesis of 2-(2,3-dimethylpyridin-1-ium-1-yl)acetate is not readily available in public literature, a study on the closely related 2-(pyridin-1-ium-1-yl)acetate provides a likely synthetic pathway. This involves the reaction of pyridine (B92270) (or in this case, 2,3-dimethylpyridine) with chloroacetic acid in an ethanolic solution. researchgate.net

Physicochemical Properties: Understanding the fundamental physical and chemical properties of these molecules is a core objective. This includes determining properties such as melting point, solubility, and spectral characteristics. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the electronic structure, bond lengths, and bond angles. researchgate.net

Reactivity and Applications: A significant area of inquiry is the exploration of the reactivity of these compounds. For instance, the carboxylate group can act as a ligand, coordinating with metal ions to form complex structures. Research on the analogous 2-(pyridin-1-ium-1-yl)acetate has shown its ability to form complexes with various metal ions, including Cu(II), Pt(IV), Pd(II), and Au(III). researchgate.net These complexes are then studied for their potential catalytic or biological activities. researchgate.net

Historical and Current Trajectories in the Research of Zwitterionic Systems Analogous to Einecs 285-926-5

The study of pyridinium salts has a history spanning over a century, with early research focusing on their synthesis and basic reactivity. nih.gov The unique properties of pyrylium (B1242799) salts as precursors for pyridinium salts were recognized in the mid-20th century, significantly expanding the synthetic toolbox for chemists. nih.gov

In recent decades, research into zwitterionic pyridinium compounds has seen a resurgence, driven by their potential in modern applications. researchgate.net Current research trajectories include:

Materials Science: The development of novel functional materials, such as ionic liquids and dyes, is an active area of research. rsc.org The zwitterionic nature of these compounds can be harnessed to create materials with specific optical or electronic properties. nih.gov

Catalysis: Pyridinium salts are being explored as catalysts in a variety of organic reactions. rsc.org Their unique solubility and electronic properties can influence reaction rates and selectivity.

Medicinal Chemistry: The synthesis of new pyridinium derivatives with potential therapeutic applications remains a strong focus. rsc.org This includes the development of compounds with antimicrobial and anticancer properties. For example, the cytotoxic activity of metal complexes of the analogous 2-(pyridin-1-ium-1-yl)acetate has been evaluated against liver cancer cell lines. researchgate.net

Supramolecular Chemistry: The ability of pyridinium zwitterions to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them interesting building blocks for the construction of complex supramolecular architectures. nih.gov

Detailed Research Findings

While specific research dedicated solely to 2-(2,3-dimethylpyridin-1-ium-1-yl)acetate is limited in publicly accessible literature, significant insights can be drawn from a detailed study on its close analogue, 2-(pyridin-1-ium-1-yl)acetate. A 2014 study by Mosaad R. Mlahi and colleagues provides a comprehensive analysis of the synthesis, characterization, and biological activity of this related compound and its metal complexes. researchgate.net

Synthesis and Characterization:

The synthesis of 2-(pyridin-1-ium-1-yl)acetate was achieved by reacting pyridine with chloroacetic acid in ethanol (B145695). researchgate.net It is highly probable that a similar method, substituting 2,3-dimethylpyridine for pyridine, would yield Einecs 285-926-5. The resulting compound was characterized using a suite of analytical techniques, including elemental analysis, infrared (IR), UV-visible, mass spectrometry, and NMR spectroscopy. researchgate.net

Metal Complexation:

The study demonstrated that 2-(pyridin-1-ium-1-yl)acetate acts as a neutral monodentate ligand, coordinating with various metal ions through the carboxylate oxygen. researchgate.net This resulted in the formation of octahedral complexes with Cu(II) and Pt(IV), and square-planar complexes with Pd(II) and Au(III). researchgate.net

Computational Analysis:

Density Functional Theory (DFT) calculations were performed to determine the optimized geometry of the ligand and its complexes, providing theoretical values for bond lengths and angles. researchgate.net

Biological Activity:

The research also explored the biological activity of the synthesized compounds. The ligand and its platinum(IV) and neodymium(III) complexes exhibited potent antioxidant activity. researchgate.net Furthermore, the parent ligand and its platinum(IV) complex showed high cytotoxic activity against a human liver cancer cell line (HepG2). researchgate.net

Below are interactive data tables summarizing the findings for the analogous compound, 2-(pyridin-1-ium-1-yl)acetate.

Table 1: Physicochemical and Spectroscopic Data for 2-(pyridin-1-ium-1-yl)acetate Data for analogous compound

Property Value
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance White crystals
¹H NMR (DMSO-d₆, ppm) 8.9 (d, 2H), 8.6 (t, 1H), 8.1 (d, 2H), 5.3 (s, 2H)
Mass Spec (m/z) 155 (M+ + H₂O)

Source: Mosaad R. Mlahi et al., 2014. researchgate.net

Table 2: Biological Activity of 2-(pyridin-1-ium-1-yl)acetate and its Metal Complexes Data for analogous compound

Compound Antioxidant Activity Cytotoxic Activity (HepG2)
Ligand Potent High
[Cu(L)₂(H₂O)₂]Cl₂ Inactive Inactive
[Pt(L)₂(H₂O)₃/₂Cl₃/₂]₂Cl Potent High
[Pd(L)₂]Cl₂ Not reported Inactive
[Au(L)₂]Cl₃ Inactive Inactive
[Nd(L)₂(H₂O)₃Cl]Cl₂ Potent Inactive

Source: Mosaad R. Mlahi et al., 2014. researchgate.net

Properties

CAS No.

85168-84-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(3,4-dimethylpyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C9H11NO2/c1-7-3-4-10(5-8(7)2)6-9(11)12/h3-5H,6H2,1-2H3

InChI Key

ZVWLUOPJIACCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CC=C1)CC(=O)[O-])C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Einecs 285 926 5

Established Synthetic Routes for Einecs 285-926-5

The preparation of 1-(carboxymethyl)pyridinium chloride can be achieved through both classical and contemporary synthetic methodologies. These methods primarily involve the quaternization of pyridine (B92270) with a carboxymethylating agent.

Historically, the synthesis of pyridinium (B92312) carboxymethyl zwitterions, such as the inner salt of 1-(carboxymethyl)pyridinium, has been accomplished through straightforward alkylation reactions. A prominent classical method involves the direct reaction of pyridine with chloroacetic acid. In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring nucleophilically attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion and forming the pyridinium cation.

Another well-established classical approach is the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.org In the context of Einecs 285-926-5 synthesis, this would typically involve the reaction of pyridine with an ester of a haloacetic acid, such as ethyl bromoacetate. researchgate.netuoa.gr The resulting ester is then hydrolyzed to yield the desired carboxymethyl pyridinium zwitterion. This two-step process can sometimes offer advantages in terms of product purity and solubility. researchgate.net

A summary of classical synthesis precursors is provided in the table below.

Reactant 1Reactant 2Product
PyridineChloroacetic Acid1-(Carboxymethyl)pyridinium chloride
PyridineEthyl Bromoacetate1-(Ethoxycarbonylmethyl)pyridinium bromide

More recent synthetic strategies often focus on improving reaction efficiency, yield, and sustainability. One contemporary approach involves the use of microwave irradiation to accelerate the reaction between pyridine and the alkylating agent. This method can significantly reduce reaction times.

The use of alternative solvents and catalysts is another area of modern research. For instance, carrying out the reaction in more polar solvents like ethanol (B145695) can enhance the rate of reaction due to better stabilization of the transition state. researchgate.net Additionally, the synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Mechanistic Analysis of Synthetic Reactions Involving Einecs 285-926-5 Precursors

The formation of 1-(carboxymethyl)pyridinium chloride from its precursors proceeds through well-understood reaction mechanisms.

The reaction between pyridine and chloroacetic acid is a classic example of a nucleophilic substitution reaction. The reaction is initiated by the nucleophilic attack of the nitrogen atom of pyridine on the α-carbon of chloroacetic acid. This is a bimolecular nucleophilic substitution (SN2) type mechanism. The reaction proceeds via a transition state where the C-N bond is forming and the C-Cl bond is breaking simultaneously. The presence of the carboxylic acid group can influence the reactivity, and the reaction is often carried out in a suitable solvent to facilitate the formation of the pyridinium salt.

The Menshutkin reaction, for instance between pyridine and ethyl bromoacetate, also follows an SN2 pathway. wikipedia.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the ethyl bromoacetate. The rate of this reaction is influenced by the nature of the leaving group (with iodide being better than bromide, which is better than chloride), the solvent polarity, and steric factors. wikipedia.org In polar solvents, the charged transition state is stabilized, leading to a faster reaction rate. nih.gov

A simplified representation of the SN2 mechanism is as follows:

Step 1: The lone pair of electrons on the nitrogen atom of pyridine acts as a nucleophile, attacking the carbon atom bonded to the halogen in the chloroacetic acid derivative.

Step 2: A transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-halogen bond is partially broken.

Step 3: The halogen atom departs as a halide ion, and the new carbon-nitrogen bond is fully formed, resulting in the pyridinium cation.

Green Chemistry Principles in the Synthesis of Einecs 285-926-5

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids like 1-(carboxymethyl)pyridinium chloride to minimize environmental impact. researchgate.netroyalsocietypublishing.orgnumberanalytics.com Key aspects include:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org The direct addition of pyridine to chloroacetic acid has a high atom economy.

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives such as water or ethanol, or to conduct reactions under solvent-free conditions. researchgate.netnumberanalytics.com

Energy Efficiency: The use of microwave irradiation or carrying out reactions at ambient temperature reduces energy consumption. researchgate.net

Renewable Feedstocks: While not yet standard for this specific compound, a broader green chemistry goal is the use of renewable starting materials. numberanalytics.comacs.org

An example of a greener approach is the synthesis of dihydropyrimidinones using no solvent or catalyst, which highlights the move towards more environmentally benign synthetic methodologies. researchgate.net

Derivatization Strategies and Analogue Synthesis of Einecs 285-926-5

The core structure of 1-(carboxymethyl)pyridinium chloride can be modified to produce a wide range of derivatives and analogues with tailored properties. These modifications can be made to the pyridinium ring, the carboxymethyl group, or the counter-ion.

Derivatization of the carboxylic acid group is a common strategy. For instance, the carboxylic acid can be converted to an ester or an amide. nih.gov The Paal-Knorr reaction can be used to synthesize pyrrole (B145914) derivatives which can then be further functionalized. nih.gov

The synthesis of analogues can involve the use of substituted pyridines or different haloacetic acid derivatives. For example, using a substituted pyridine in the initial reaction will result in a pyridinium cation with substituents on the ring. Alternatively, using a longer chain haloalkanoic acid will result in a pyridinium zwitterion with a longer alkyl chain between the nitrogen and the carboxylate group.

The table below summarizes some examples of derivatization reactions.

Starting MaterialReagentProduct Type
1-(Carboxymethyl)pyridinium chlorideAlcohol/Acid catalystEster derivative
1-(Carboxymethyl)pyridinium chlorideAmine/Coupling agentAmide derivative
Substituted PyridineChloroacetic AcidRing-substituted analogue
Pyridine3-Bromopropionic AcidPyridinium propionate (B1217596) analogue

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the resulting compounds for various applications. benchchem.com

Advanced Analytical Techniques for the Detection and Quantification of Einecs 285 926 5

Spectroscopic Methods for Environmental Trace Analysis of Fludioxonil

Spectroscopic methods, particularly when coupled with chromatographic separation, are fundamental to the trace analysis of Fludioxonil in environmental samples. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a well-established technique. fao.org In this method, the sample extract is passed through an HPLC system, and the detector measures the absorbance of UV light by Fludioxonil at a specific wavelength, typically around 268 nm. fao.org This allows for the quantification of the compound based on the intensity of the absorbance.

Method REM-133, for instance, utilizes HPLC with UV detection at 268 nm for the determination of Fludioxonil in various plant-based samples. fao.org Another validated HPLC method, AG-597, also employs UV detection at the same wavelength. fao.org For enhanced sensitivity and selectivity, fluorescence detection can be employed. A modification of the REM 133 method replaced the UV detector with a fluorescence detector, using an excitation wavelength of 265 nm and an emission wavelength of 312 nm. fao.org Spectrophotometric methods like HPLC with a diode-array detector (HPLC-DAD) have also been developed, allowing for the simultaneous determination of Fludioxonil and other fungicides. cabidigitallibrary.org The DAD detector provides spectral information, which aids in the confirmation of the analyte's identity. cabidigitallibrary.org

Method Detector Wavelength (nm) Validated LOQ (mg/kg) Reference
HPLC (Method REM-133)UV2680.01–0.04 fao.org
HPLC (Method AG-597)UV2680.01–0.02 fao.org
HPLC (Modified REM 133)FluorescenceEx: 265, Em: 3120.02 fao.org
HPLCDiode Array (DAD)254Not Specified cabidigitallibrary.org

Chromatographic Separations in the Context of Fludioxonil Detection in Complex Matrices

The effective separation of Fludioxonil from co-extractives in complex matrices such as soil, fruits, and vegetables is critical for accurate quantification. cabidigitallibrary.orgnih.gov Sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are frequently used for extraction and cleanup prior to chromatographic analysis. nih.gov

Liquid chromatography, particularly HPLC and Ultra-Performance Liquid Chromatography (UPLC), is the most common technique for Fludioxonil analysis. nih.gov These methods offer versatility in column chemistry and mobile phase composition to achieve optimal separation.

Reverse-phase columns, such as C18, are widely used. cabidigitallibrary.org For example, an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) has been successfully used for the separation of Fludioxonil in tomato and soil samples. cabidigitallibrary.org The mobile phase in such separations typically consists of a mixture of an aqueous solution (often containing an acid like formic acid) and an organic solvent like acetonitrile (B52724), run in a gradient elution mode. cabidigitallibrary.org Other column types, including phenyl and amino columns, have also been utilized. fao.org Method REM-133 originally involved column switching between C-18 and phenyl columns, while method AG-597 often uses an amino or a C18 column. fao.org

The selection of the mobile phase is crucial for achieving good chromatographic resolution. A simple isocratic mobile phase of acetonitrile and water (70:30, v/v) has been used with a ZORBAX Eclipse Plus C18 column for the analysis of Fludioxonil in a pesticide formulation. ukim.mk

Table of Liquid Chromatography Parameters for Fludioxonil Analysis

Parameter Method 1 Method 2 Method 3
Chromatography UPLC HPLC HPLC
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) ZORBAX Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm) C18 (4.6 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in water (gradient) Acetonitrile and Water (70:30 v/v) 0.5% Acetic Acid in water and Acetonitrile (40:60 v/v)
Flow Rate Not Specified 1 mL/min 0.9 mL/min

| Matrix | Tomato and Soil cabidigitallibrary.org | Pesticide Formulation ukim.mk | Lettuce cabidigitallibrary.org |

While liquid chromatography is more prevalent, gas chromatography (GC) is also a viable technique for the analysis of Fludioxonil, especially when combined with mass spectrometry. nih.govnih.gov A GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the simultaneous determination of Fludioxonil and boscalid (B143098) in grape and soil samples. nih.gov For this method, samples were extracted with acetonitrile and purified using a mixed primary secondary amine/octadecylsilane sorbent. nih.gov

The choice of GC is suitable for pesticides that are sufficiently volatile and thermally stable. The method demonstrated good linearity and sensitivity, with limits of detection and quantification for Fludioxonil in grape and soil being 0.006 mg/kg and 0.02 mg/kg, respectively. nih.gov The recoveries were in the range of 82.73-97.67% with relative standard deviations between 1.31-10.31%. nih.gov

Mass Spectrometric Approaches for the Identification and Quantification of Fludioxonil in Environmental Samples

Mass spectrometry (MS), particularly when coupled with liquid or gas chromatography, provides high sensitivity and selectivity for the identification and quantification of Fludioxonil in complex environmental matrices. cabidigitallibrary.orgnih.govnih.gov

LC-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. cabidigitallibrary.orgnih.gov For instance, a UPLC-MS/MS method was established for determining Fludioxonil residues in tomato and soil. cabidigitallibrary.org This method utilized electrospray ionization (ESI) in the negative mode with multiple reaction monitoring (MRM) for detection. cabidigitallibrary.org The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions, which is characteristic of the target analyte. In one study, the precursor ion m/z 247 was fragmented to product ions m/z 126 and m/z 180 for Fludioxonil identification and quantification. researchgate.net

The performance of these MS-based methods is characterized by low detection limits and high accuracy. In the analysis of tomato and soil, the limit of detection (LOD) was 0.4 µg/kg, and the limit of quantification (LOQ) was 1.4 µg/kg and 1.3 µg/kg, respectively. cabidigitallibrary.org In another study on processed fruits and vegetables, mean recoveries ranged from 77.1% to 96.5% at fortification levels between 0.002 and 0.020 mg/kg. nih.gov

Performance Data of MS-Based Methods for Fludioxonil

Technique Matrix LOD LOQ Recovery (%) RSD (%) Reference
UPLC-MS/MS Tomato 0.4 µg/kg 1.4 µg/kg 95.96-103.17 1.8-4.6 cabidigitallibrary.org
UPLC-MS/MS Soil 0.4 µg/kg 1.3 µg/kg 88.21-106.88 1.1-6.2 cabidigitallibrary.org
LC/ESI-MS/MS Processed Fruits/Vegetables Not Specified 0.002-0.020 mg/kg (fortification levels) 77.1-96.5 4.2-11.5 nih.gov
GC-MS/MS Grape & Soil 0.006 mg/kg 0.02 mg/kg 82.73-97.67 1.31-10.31 nih.gov

Emerging Electrochemical Sensors for Fludioxonil Detection

The field of electrochemical sensors is rapidly advancing, offering potential for the development of simple, rapid, and low-cost analytical devices for pesticide residue detection. researchgate.net These sensors work by measuring changes in electrical signals (such as current or potential) that occur as a result of the interaction between the target analyte and the electrode surface. nih.gov

Various types of electrochemical sensors, including immunosensors, enzyme-based sensors, and those utilizing nanomaterials, are being explored for the detection of a wide range of pesticides. researchgate.netrsc.org For example, biosensors may use enzymes like acetylcholinesterase, whose activity is inhibited by certain classes of pesticides, to generate a detectable signal. acs.org Non-enzymatic sensors are also being developed using nanomaterials to enhance specificity and selectivity. rsc.org

However, based on the current scientific literature, there is a notable lack of research focused specifically on the development of electrochemical sensors for the detection of Fludioxonil. While the principles and technologies exist and are applied to other pesticides like organophosphates and glyphosate, dedicated electrochemical sensors for Fludioxonil have not been prominently reported. nih.govacs.org Future research may explore the application of these emerging technologies, such as molecularly imprinted polymers or novel nanomaterial-based electrodes, for the selective and sensitive detection of Fludioxonil. nih.gov

Environmental Fate, Transport, and Remediation Studies of Einecs 285 926 5

Environmental Distribution and Partitioning Behavior of Einecs 285-926-5

The environmental distribution of AHTN is largely governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. Its high hydrophobicity and moderate volatility are key factors in its environmental fate.

AHTN exhibits a strong tendency to adsorb to soil and sediment particles, a behavior primarily driven by its high lipophilicity. This process is crucial as it reduces the concentration of the chemical in the aqueous phase, thereby affecting its mobility, bioavailability, and degradation rates. The extent of this partitioning is commonly described by the organic carbon-normalized partition coefficient (Koc).

Research has reported the log Koc for AHTN to be in the range of 3.76 to 4.9. chemsafetypro.com This range indicates a high affinity for the organic fraction of soil and sediments. High Koc values suggest that AHTN is likely to be immobile in soil and will accumulate in sediments of aquatic systems. oekotoxzentrum.ch In a study simulating a continuous activated sludge treatment process, sorption to sludge was a major removal pathway, accounting for 44.3% of the total AHTN removed. chemsafetypro.comnih.gov The adsorption process reduces the availability of AHTN for degradation and increases its persistence in the environment. nih.gov

Interactive Table: Soil and Sediment Partitioning Coefficients for AHTN

ParameterValueDescription
Log Koc 3.76 - 4.9Indicates strong adsorption to the organic matter in soil and sediment.
Sorption Removal 44.3%Percentage of AHTN removed via sorption in an activated sludge system.

The behavior of AHTN in water is characterized by low solubility and a high octanol-water partition coefficient (Kow), confirming its hydrophobic nature. These properties are fundamental to predicting its partitioning in aquatic environments.

The water solubility of AHTN has been experimentally determined to be approximately 1.25 mg/L at 25°C. chemsafetypro.com Its high octanol-water partition coefficient, with log Kow values reported to be around 5.7, further underscores its tendency to partition out of the water phase and into organic media, including biota and sediments. chemsafetypro.com The Henry's law constant for AHTN has been reported with values of 12.5 and 37.1 Pa·m³/mol, classifying it as moderately volatile from water surfaces. chemsafetypro.com

Interactive Table: Physicochemical Properties of AHTN in Aqueous Systems

PropertyValueUnitSignificance
Water Solubility 1.25mg/L (at 25°C)Low solubility limits its concentration in the aqueous phase.
Log Kow 5.7DimensionlessHigh value indicates a strong tendency for bioaccumulation and sorption.
Henry's Law Constant 12.5 - 37.1Pa·m³/molSuggests moderate potential for volatilization from water.

Degradation Pathways and Transformation Kinetics of Einecs 285-926-5 in Environmental Compartments

The persistence of AHTN in the environment is determined by its resistance to various degradation processes. While generally considered persistent, it can be transformed through photolytic and biological pathways.

Photodegradation is a significant pathway for the transformation of AHTN in aquatic environments. The molecule contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. The degradation of AHTN can occur through both direct and indirect photosensitized processes. nih.gov

Studies have shown that the photolytic half-life of AHTN can be relatively short under specific conditions. One study reported a degradation half-life of 41.3 hours under simulated sunlight. nih.gov Another investigation using UV irradiation observed a much faster degradation, with a half-life of less than 5 minutes. nih.gov The efficiency of degradation can be significantly enhanced by advanced oxidation processes. The addition of hydrogen peroxide (H2O2) or the use of UV in combination with free chlorine (UV/FC) has been shown to substantially increase the removal of AHTN, indicating that hydroxyl radicals (•OH) play a major role in its oxidative degradation.

Interactive Table: Photodegradation Kinetics of AHTN

ConditionHalf-life (t½)Rate Constant (k)Notes
Simulated Sunlight 41.3 hours1.68 x 10⁻² h⁻¹Represents environmental conditions.
UV Irradiation (245 nm) < 5 minutes-Laboratory conditions, indicates high susceptibility to UV.
Lake Water ~ 4 hours4.6 d⁻¹Demonstrates degradation in a natural water matrix.

Abiotic hydrolysis is not considered a relevant degradation pathway for AHTN. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Studies conducted according to OECD guidelines have confirmed that AHTN is non-hydrolysable. nih.gov Therefore, this pathway does not contribute to its environmental attenuation.

AHTN is generally characterized by its poor biodegradability in standard tests, contributing to its persistence in the environment. However, specific microbial communities have demonstrated the ability to transform the compound.

In a study of a continuous activated sludge system, biotransformation accounted for the removal of 42.5% of the initial AHTN concentration. chemsafetypro.comnih.gov More detailed research has identified specific freshwater fungi, such as Myrioconium sp. and Clavariopsis aquatica, that can metabolize AHTN. The primary biotransformation pathway involves an initial hydroxylation at various carbon positions on the molecule. This is followed by further metabolism that results in the formation of several derivatives, including diketone, peroxide, and O-methylated products. The extracellular enzyme laccase, produced by these fungi, was also shown to be capable of oxidizing AHTN. These findings suggest that under specific environmental conditions, fungal biotransformation may play a role in the natural attenuation of AHTN.

Table of Compound Names

Common Name / AbbreviationIUPAC Name
Tonalide / AHTN1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethan-1-one
Galaxolide / HHCB1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene
HHCB-lactoneNot available
AHTN-COOH3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Hydrogen PeroxideDihydrogen dioxide
Hydroxyl RadicalHydroxidotrioxygen
Myrioconium sp.Not applicable (Organism)
Clavariopsis aquaticaNot applicable (Organism)

Transport Modeling and Environmental Exposure Assessment Frameworks for Einecs 285-926-5

Currently, there are no specific transport models or established environmental exposure assessment frameworks documented for 1-(carboxylatomethyl)dimethylpyridinium. In the absence of empirical data, any modeling effort would rely on Quantitative Structure-Activity Relationship (QSAR) models. These computational tools estimate the physicochemical properties and environmental fate of a chemical based on its molecular structure.

For a comprehensive assessment, the following parameters would be essential, though they are not yet determined for this specific compound:

ParameterSignificance in Environmental Transport Modeling
Water Solubility Influences the compound's concentration in aquatic systems and its potential for leaching from soil into groundwater.
Vapor Pressure Determines the likelihood of the compound volatilizing into the atmosphere.
Octanol-Water Partition Coefficient (Kow) Indicates the tendency of the compound to bioaccumulate in organisms and sorb to organic matter in soil and sediment.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Measures the compound's propensity to adsorb to soil and sediment, affecting its mobility.
Henry's Law Constant Describes the partitioning of the compound between air and water.

Without these fundamental data points for Einecs 285-926-5, any attempt to model its environmental transport and assess exposure would be highly speculative and lack validation.

Remediation Technologies for Einecs 285-926-5 Contamination

Specific remediation technologies for contamination with 1-(carboxylatomethyl)dimethylpyridinium have not been documented. However, based on the general chemistry of pyridinium (B92312) compounds, several technologies could be investigated for their efficacy.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). For pyridinium compounds in general, AOPs such as ozonation, photocatalysis, and Fenton-like reactions have been explored.

Ozonation : Studies on pyridine (B92270), the parent compound of pyridinium salts, have shown that it reacts slowly with ozone. The degradation efficiency can be influenced by pH and the presence of other substances that can generate hydroxyl radicals. nih.govresearchgate.netucl.ac.uk

Photocatalysis : The use of semiconductors like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV irradiation can generate hydroxyl radicals and lead to the degradation of pyridinium-based ionic liquids. researchgate.netespublisher.commdpi.com The effectiveness of this method would depend on factors such as pH, catalyst loading, and the presence of other ions in the water. researchgate.net

Fenton and Photo-Fenton Processes : The Fenton reaction, which involves hydrogen peroxide and an iron catalyst, is another AOP that could potentially degrade 1-(carboxylatomethyl)dimethylpyridinium. The photo-Fenton process, which incorporates UV light, can enhance the production of hydroxyl radicals and the degradation rate. researchgate.netmorressier.com

Table of Potential AOPs for Pyridinium Compound Degradation

Advanced Oxidation Process General Principle Potential Applicability to Einecs 285-926-5
Ozonation Direct reaction with ozone and formation of hydroxyl radicals. Potentially effective, but reaction rates may be slow based on data for related compounds.
Photocatalysis (e.g., TiO2/UV) Generation of hydroxyl radicals on a semiconductor surface upon UV irradiation. Likely applicable, as demonstrated for other pyridinium compounds.

| Fenton Reaction (Fe2+/H2O2) | Catalytic decomposition of hydrogen peroxide to form hydroxyl radicals. | A plausible method for degradation, though specific efficiency is unknown. |

Biological treatment methods utilize microorganisms to break down contaminants. The biodegradability of pyridinium compounds can vary significantly based on their specific chemical structure, such as the length of alkyl chains attached to the nitrogen atom. researchgate.net

Research on the microbial degradation of pyridine and its derivatives has identified various bacterial strains capable of metabolizing these compounds, often through pathways involving hydroxylation and ring cleavage. researchgate.netnih.govasm.org For instance, some bacteria can use pyridine as a sole source of carbon and nitrogen. researchgate.net However, N-alkylpyridinium cations have shown resistance to biodegradation in some studies. semanticscholar.org

The potential for biological treatment of Einecs 285-926-5 would require specific studies to:

Isolate and identify microbial consortia capable of its degradation.

Determine the metabolic pathway and identify any persistent or toxic intermediates.

Optimize environmental conditions (e.g., pH, temperature, nutrient availability) for efficient biodegradation.

Without such dedicated research, the viability of biological treatment for 1-(carboxylatomethyl)dimethylpyridinium remains unconfirmed.

Computational Chemistry and Theoretical Investigations of Einecs 285 926 5

Quantum Chemical Calculations on the Reactivity of Einecs 285-926-5

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Fenoxycarb. journalijar.comresearchgate.net These studies provide insights into the molecule's behavior at the atomic level.

Frontier Molecular Orbitals: The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. journalijar.com For Fenoxycarb, the calculated HOMO and LUMO energies are approximately -7.25 eV and -2.27 eV, respectively, resulting in an energy gap of about 4.98 eV. journalijar.com This relatively large energy gap suggests high stability. The HOMO is primarily located over the oxygen, bromine, and adjacent ring atoms, while the LUMO is concentrated on the atoms attached to the oxygen and bromine. journalijar.com This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions. For Fenoxycarb, the MEP map reveals negative potential regions around the carbonyl oxygen and the ether oxygens, indicating their susceptibility to electrophilic attack. Conversely, positive potential is observed around the amide hydrogen, making it a likely site for nucleophilic interaction. diva-portal.org These electrostatic potential characteristics are crucial in understanding the non-covalent interactions that govern the molecule's binding to its biological targets.

ParameterCalculated ValueSignificance
HOMO Energy-7.25 eV journalijar.comIndicates the electron-donating ability.
LUMO Energy-2.27 eV journalijar.comIndicates the electron-accepting ability.
HOMO-LUMO Gap4.98 eV journalijar.comRelates to the chemical stability and reactivity of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions Involving Einecs 285-926-5

Molecular dynamics (MD) simulations have been employed to study the behavior of Fenoxycarb in solution and its interactions with other molecules over time. rsc.orgrsc.org These simulations provide a dynamic picture of intermolecular forces and clustering phenomena.

Solvent Effects and Clustering: MD simulations of Fenoxycarb in various solvents, such as isopropanol, ethanol (B145695), ethyl acetate (B1210297), and toluene (B28343), have revealed significant insights into solute-solvent and solute-solute interactions. rsc.orgamazonaws.com In isopropanol, for instance, Fenoxycarb molecules tend to form clusters, or aggregates, even in undersaturated solutions. rsc.orgnih.gov The size of these clusters is dependent on concentration and the thermal history of the solution. nih.gov The simulations show that the elongated shape of Fenoxycarb molecules facilitates their alignment to maximize intermolecular interactions, leading to the formation of dimers and larger, complex clusters that incorporate both solute and solvent molecules. rsc.org

Interaction Energies: The strength of interactions between Fenoxycarb and different solvents has been quantified through MD simulations. The order of solvent-solute interaction strength has been found to be toluene < ethyl acetate < alcohols. amazonaws.com This information is critical for understanding crystallization processes, as stronger solvent-solute binding can hinder nucleation. researchgate.net The simulations, supported by experimental data, demonstrate that the difficulty of nucleation increases as the solvent binds more strongly to the solute. researchgate.net

SolventObserved Interaction StrengthImplication
TolueneWeakest amazonaws.comLower energy barrier for nucleation.
Ethyl AcetateIntermediate amazonaws.comModerate energy barrier for nucleation.
Ethanol/IsopropanolStrongest amazonaws.comHigher energy barrier for nucleation.

Prediction of Reaction Mechanisms and Transition States for Einecs 285-926-5 Transformations

While specific reaction mechanisms and transition states for Fenoxycarb transformations are not extensively detailed in the provided search results, computational studies offer a basis for their prediction. The reactivity analyses from quantum chemical calculations, such as the identification of electrophilic and nucleophilic sites, are fundamental to postulating reaction pathways.

For instance, the hydrolysis of the carbamate (B1207046) ester group is a potential transformation pathway. Theoretical calculations could model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, which is identified as an electrophilic center. By calculating the potential energy surface for this reaction, the transition state structure and the associated energy barrier could be determined. This would provide a quantitative understanding of the reaction kinetics.

Similarly, metabolic transformations, such as the N-dealkylation mentioned in structure-activity relationship studies, could be investigated. epa.gov Computational models can predict the feasibility of such reactions by calculating the energies of the reactants, intermediates, transition states, and products.

Structure-Activity Relationship Modeling for Mechanistic Insight into Einecs 285-926-5

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For Fenoxycarb, SAR analysis provides mechanistic insights into its function as an insect growth regulator and its potential effects.

Fenoxycarb is structurally related to other compounds, including diphenyl ethers and urethan. epa.gov The phenoxyphenoxy moiety is a common feature in several pesticides. However, the lack of chlorine ring substitutions and branched alkyl side chains in Fenoxycarb is expected to result in a different carcinogenic potential compared to some other diphenyl ether pesticides. epa.gov

Advanced Materials Science and Catalysis Applications of Einecs 285 926 5

Incorporation of Einecs 285-926-5 into Functional Materials

The unique zwitterionic nature of Einecs 285-926-5, possessing both a cationic pyridinium (B92312) ring and an anionic carboxylate group, makes it an intriguing candidate for the development of novel functional materials.

Role in Polymer Science and Engineering

Pyridinium betaines are known to be incorporated into polymer structures to impart specific properties. For instance, polymers containing pyridinium units, such as poly(2-ethynyl-N-(4-sulfobutyl) pyridinium betaine), have been synthesized and investigated. tsijournals.com The incorporation of zwitterionic monomers like Einecs 285-926-5 into polymer chains can lead to the formation of polyampholytes. These polymers exhibit unique solution behaviors, such as anti-polyelectrolyte effects, where viscosity increases upon the addition of salt. This property is valuable in applications like drilling fluids, where stable viscosity is required under varying saline conditions. google.com

Furthermore, the presence of both positive and negative charges can enhance the hydrophilicity and biocompatibility of polymers, making them suitable for biomedical applications. The general class of pyridinium-containing polymers has been explored for use in creating amphiphilic films and as components in optoelectronic devices. tsijournals.com

Table 1: Potential Applications of Einecs 285-926-5 in Polymer Science

Application AreaPotential Role of Einecs 285-926-5Resulting Polymer Property
Drilling Fluids As a zwitterionic monomer for polyampholytesClay swelling inhibition, stable rheology in saline environments google.com
Biomedical Materials Component to increase hydrophilicity and biocompatibilityImproved interaction with biological systems
Optoelectronics Building block for conjugated polyelectrolytesDevelopment of materials for sensors and electronic devices tsijournals.com

Application in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The distinct charge separation and potential for hydrogen bonding in Einecs 285-926-5 make it a candidate for designing novel supramolecular assemblies. Pyridinium betaines are known to participate in the formation of such assemblies, driven by electrostatic interactions, π-π stacking of the pyridinium rings, and hydrogen bonding involving the carboxylate group. These interactions can lead to the self-assembly of molecules into well-defined structures like micelles, vesicles, or liquid crystals.

Catalytic Roles and Mechanisms of Einecs 285-926-5 and its Derivatives

The catalytic activity of pyridinium salts and betaines is a well-established area of research.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen significant growth. Pyridinium salts have been employed as organocatalysts in various transformations. For example, electron-deficient pyridinium salts have been shown to catalyze glycosylation reactions. nih.gov The Lewis acidic character of the pyridinium cation can activate substrates, while the carboxylate anion of Einecs 285-926-5 could act as a basic site, potentially enabling bifunctional catalysis. Research has shown that pyridinium betaines derived from amino acids can act as potential bitter-suppressing candidates, highlighting the diverse functionalities of this class of compounds. researchgate.net

Electrochemical Properties and Energy-Related Applications of Einecs 285-926-5

The electrochemical properties of pyridinium-based compounds, particularly ionic liquids, are of great interest for energy storage applications.

Table 2: Potential Electrochemical Applications of Einecs 285-926-5

Application AreaPotential Role of Einecs 285-926-5Potential Benefit
Solid-State Electrolytes As a functional component in a polymer or framework matrixEnhanced lithium-ion dissociation and transport, improved electrochemical stability chinesechemsoc.org
Battery Electrolyte Additive Additive to liquid electrolytesModification of electrode-electrolyte interface, improved ion conductivity
Redox Flow Batteries As a redox-active speciesPotential for reversible redox reactions for energy storage chemrxiv.org

Regulatory Science Context and Chemical Management Research Relevant to Einecs 285 926 5

Methodologies for Chemical Substance Notification and Assessment

The notification and assessment of chemical substances are foundational activities in modern chemical management, designed to evaluate potential risks to human health and the environment before and after a substance is placed on the market. lu.seuobaghdad.edu.iq Regulatory frameworks like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) are central to this process.

Under REACH, manufacturers and importers of substances in quantities of one tonne or more per year must submit a registration dossier to the European Chemicals Agency (ECHA). echemportal.orgeuropa.eu This dossier includes a comprehensive set of information on the substance's properties, uses, and potential hazards. The required data package is tiered based on the tonnage band, with higher tonnage requiring more extensive data. For substances produced or imported in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) documenting a Chemical Safety Assessment (CSA) is mandatory.

The assessment process generally involves several key stages:

Hazard Assessment: Identifying the intrinsic hazardous properties of a substance, such as its potential to cause cancer, mutations, or reproductive toxicity, as well as its ecotoxicological effects. rsc.org

Exposure Assessment: Evaluating the potential for human and environmental exposure throughout the substance's lifecycle, from manufacturing and industrial use to consumer applications and disposal. uobaghdad.edu.iq

Risk Characterisation: Combining the hazard and exposure information to determine the likelihood of adverse effects occurring. uobaghdad.edu.iq This is often expressed as a risk characterisation ratio (RCR), comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). uobaghdad.edu.iqimperial.ac.uk

Similar notification and assessment schemes exist in other jurisdictions, such as the Canadian Environmental Protection Act, 1999 (CEPA) in Canada, the Chemical Substances Control Law (CSCL) in Japan, and various regulations in China and Korea. echemportal.orgsgs.comthdstatic.comnih.govtandfonline.com These frameworks share the common goal of ensuring that chemicals are used safely and that risks are adequately managed.

For the specific compound Einecs 285-926-5, a search of public databases, including the ECHA registration database, does not yield a specific, publicly available registration dossier under its CAS number 85168-84-9. europa.eu The absence of such a dossier suggests that the substance may not be manufactured or imported into the EU in quantities requiring registration, or that the relevant information is not publicly disclosed. This lack of accessible assessment data is a critical finding in itself.

General Steps in Chemical Risk Assessment

StepDescription
1. Hazard Identification Determining the intrinsic adverse effects a substance can cause. This involves reviewing toxicological and ecotoxicological data from laboratory studies and other sources.
2. Dose-Response Assessment Characterizing the relationship between the dose of the substance and the incidence and severity of an adverse effect.
3. Exposure Assessment Estimating the intensity, frequency, and duration of human and environmental exposure to the substance. This includes identifying exposure pathways and routes. uobaghdad.edu.iq
4. Risk Characterization Integrating the information from the previous steps to estimate the probability and magnitude of adverse health or environmental effects under the expected exposure conditions. uobaghdad.edu.iq

Research on Data Gaps in Environmental and Industrial Chemical Regulation

The effectiveness of any chemical regulatory system hinges on the availability of high-quality scientific data. A significant area of research in regulatory science is the problem of "data gaps," where information necessary for a comprehensive risk assessment is missing or incomplete. nih.govworktribe.com These gaps can arise for numerous reasons, including the vast number of chemicals in commerce, the high cost of testing, and the proprietary nature of some industry data. tandfonline.com

Research has shown that even under comprehensive regulatory frameworks like REACH, significant data gaps persist. europa.eu For many substances, information on long-term toxicity, endocrine-disrupting properties, or specific environmental fate pathways may be lacking. researchgate.net This uncertainty poses a challenge for regulators, who must make decisions to protect public health and the environment, often with incomplete information. lu.se

The case of Einecs 285-926-5 exemplifies the issue of data gaps for a specific chemical. Despite being listed on the EINECS inventory, indicating its presence on the European market between 1971 and 1981, publicly accessible data on its environmental fate, ecotoxicological effects, and lifecycle impacts are scarce. This lack of information prevents a thorough, independent assessment of its potential risks. Addressing such data gaps is a key focus of ongoing research, with efforts aimed at developing more efficient testing strategies, promoting data sharing, and using computational modeling (in silico) methods to predict properties and fill gaps where experimental data are unavailable.

The consequences of data gaps are significant, potentially leading to flawed regulatory decisions and an underestimation of risks. europa.eu Research into this area seeks to develop methodologies for making regulatory decisions under uncertainty and for prioritizing chemicals that require further data generation. nih.gov

Approaches to Sustainable Chemical Design and Lifecycle Assessment Relevant to Einecs 285-926-5

In response to the challenges of chemical management, there is a growing emphasis on sustainable chemical design and lifecycle assessment (LCA). These proactive approaches aim to minimize the environmental and health impacts of chemicals throughout their entire existence, from creation to disposal.

Sustainable Chemical Design (Green Chemistry)

Sustainable chemical design, often referred to as Green Chemistry, is a framework based on twelve principles that guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. As a pyridinium-based ionic liquid, the design of Einecs 285-926-5 and similar compounds can be evaluated against these principles. lu.sesgs.comthdstatic.com

The 12 Principles of Green Chemistry

No.PrincipleRelevance to Einecs 285-926-5
1Prevention It is better to prevent waste than to treat or clean it up.
2Atom Economy Synthetic methods should maximize the incorporation of all materials into the final product.
3Less Hazardous Chemical Syntheses Syntheses should use and generate substances with little or no toxicity.
4Designing Safer Chemicals Chemical products should be designed to be effective while minimizing their toxicity.
5Safer Solvents and Auxiliaries The use of auxiliary substances should be made unnecessary or innocuous.
6Design for Energy Efficiency Energy requirements should be minimized.
7Use of Renewable Feedstocks Raw materials should be renewable rather than depleting whenever practicable.
8Reduce Derivatives Unnecessary derivatization should be minimized or avoided.
9Catalysis Catalytic reagents are superior to stoichiometric reagents.
10Design for Degradation Chemicals should break down into innocuous products at the end of their function.
11Real-time Analysis for Pollution Prevention Analytical methods should be developed for real-time monitoring to prevent pollution.
12Inherently Safer Chemistry for Accident Prevention Substances and their forms should be chosen to minimize the potential for accidents.

Research into "greener" ionic liquids focuses on aspects like using renewable starting materials, ensuring biodegradability, and reducing toxicity. sgs.com For instance, studies have investigated the biodegradability of various pyridinium (B92312) cations, showing that the choice of functional groups and the length of alkyl chains significantly influence the environmental persistence of these compounds. sgs.com The presence of a carboxyl group in 1-(carboxylatomethyl)dimethylpyridinium could potentially influence its biodegradability, but specific studies are lacking.

Lifecycle Assessment (LCA)

Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire lifecycle—from raw material extraction, manufacturing, and use to end-of-life disposal or recycling. An LCA provides a holistic view of potential impacts across various categories, including climate change, water use, and toxicity.

For chemical products, LCA is a valuable tool for identifying environmental hotspots in the production chain and for comparing the sustainability profiles of different chemical alternatives. However, conducting an LCA requires extensive data, which often presents a challenge, especially for emerging or less-studied chemicals. The lack of available data for many precursors and the confidentiality of industrial process information can create significant data gaps in the Life Cycle Inventory (LCI) phase.

No specific LCA study for Einecs 285-926-5 was identified in the public domain. General LCA research on ionic liquids suggests that while they may offer environmental benefits in certain applications (e.g., by replacing volatile organic solvents), their synthesis can be energy-intensive and may involve hazardous precursors. A complete understanding of the sustainability profile of Einecs 285-926-5 would necessitate a dedicated LCA, which is currently precluded by the absence of publicly available lifecycle inventory data.

Emerging Research Frontiers and Future Perspectives on Einecs 285 926 5

Interdisciplinary Research Opportunities for Pyridinium (B92312) Inner Salts

The inherent properties of pyridinium inner salts, such as Einecs 285-926-5, make them attractive candidates for a range of applications that span across traditional scientific disciplines. The combination of a positively charged pyridinium ring and a negatively charged carboxylate group within the same molecule gives rise to a high dipole moment and significant water solubility, which are advantageous in biological and materials science contexts.

Biomedical Imaging and Sensing: One of the most promising areas for pyridinium inner salts is in the development of novel probes for biomedical imaging. The pyridinium core can be chemically modified to create fluorescent dyes. ontosight.ai Similar pyridinium derivatives have been successfully employed in fluorescence microscopy to visualize cellular structures. benchchem.com The zwitterionic nature of Einecs 285-926-5 could enhance biocompatibility and cellular uptake, potentially making it a scaffold for developing new imaging agents. Furthermore, the sensitivity of pyridinium betaines to their local environment, a property known as solvatochromism, could be harnessed to create sensors for detecting changes in solvent polarity within biological systems. researchgate.net

Materials Science and Photonics: In the realm of materials science, pyridinium inner salts are being explored for their unique optical and electronic properties. ontosight.ai Styrylpyridinium derivatives, which share the pyridinium core, are of interest for creating photonic materials used in optoelectronics and data storage. ontosight.ai The zwitterionic character of Einecs 285-926-5 could be leveraged in the design of new polymeric materials. Zwitterionic polymers are known for their exceptional resistance to protein adsorption and biofilm formation, making them ideal for biomedical devices and antifouling coatings. nih.govrsc.org Research into incorporating Einecs 285-926-5 or similar structures into polymer backbones could lead to the development of advanced biocompatible materials.

Green Chemistry and Catalysis: The use of ionic liquids, which share some characteristics with zwitterionic salts, as environmentally benign reaction media is a growing area of green chemistry. mdpi.com The high thermal stability and negligible vapor pressure of compounds like Einecs 285-926-5 make them potential candidates for use as catalysts or reaction media in various organic syntheses. benchchem.com Their zwitterionic nature could also be exploited in phase-transfer catalysis, facilitating reactions between reactants in different phases.

Methodological Advancements in the Study of Zwitterionic Compounds

The study of zwitterionic compounds like Einecs 285-926-5 is benefiting from significant advancements in analytical and computational techniques. These new methodologies are providing deeper insights into the structure, function, and potential applications of this class of molecules.

Advanced Spectroscopic and Microscopic Techniques: The development of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy is enabling more precise characterization of zwitterionic compounds and their interactions with other molecules. dtu.dk Techniques like two-photon fluorescence microscopy are allowing for the investigation of fluorescent pyridinium salts in living cells with reduced photodamage and deeper tissue penetration. researchgate.netresearchgate.net These methods could be applied to study the intracellular behavior of Einecs 285-926-5, should it be developed as a bioimaging probe.

High-Throughput Screening and Synthesis: Advances in automated synthesis and high-throughput screening are accelerating the discovery of new zwitterionic compounds with desired functionalities. These approaches allow for the rapid generation and evaluation of libraries of related compounds, which can significantly speed up the process of identifying lead candidates for applications in medicine and materials science. hokudai.ac.jp

Unexplored Avenues in the Academic Research of Einecs 285-926-5

While the broader classes of pyridinium inner salts and zwitterionic compounds are gaining considerable research attention, Einecs 285-926-5 itself remains a relatively unexplored entity. This presents a number of exciting opportunities for fundamental and applied academic research.

Fundamental Physicochemical Characterization: A comprehensive investigation of the fundamental physicochemical properties of Einecs 285-926-5 is a critical starting point. This would include detailed studies of its crystal structure, solvatochromic behavior in a wide range of solvents, thermal stability, and electrochemical properties. Such data would provide a solid foundation for exploring its potential applications.

Synthesis of Derivatives and Polymers: A significant area for future research lies in the chemical modification of the Einecs 285-926-5 structure. The synthesis of a library of derivatives with different substituents on the pyridinium ring or modifications to the carboxylate group could lead to compounds with fine-tuned properties. For example, introducing specific functional groups could enhance its fluorescence quantum yield for bioimaging applications or its catalytic activity. nih.gov Furthermore, the polymerization of monomers based on Einecs 285-926-5 could open the door to a new class of zwitterionic polymers with unique characteristics. rsc.org

Exploration of Novel Biological Activities: The structural similarity of pyridinium compounds to certain natural products and pharmacologically active molecules suggests that Einecs 285-926-5 and its derivatives could possess interesting biological activities. researchgate.netrsc.org Screening for antimicrobial, anticancer, or enzyme inhibitory activities could reveal unexpected therapeutic potential. For instance, some pyridinium salts have been investigated as agents for photodynamic therapy. nih.gov

Table of Compound Names

EINECS NumberCommon Name/Synonym
285-926-51-(carboxylatomethyl)dimethylpyridinium
285-926-51-(Carboxymethyl)-3,4-dimethylpyridinium betaine
Not Applicable3-(4-(4-N,N-Didecylaminostyryl)-1-pyridinium)propylsulfonate
Not Applicable3-(Pyridin-1-ium-1-yl)propane-1-sulfonate
Not ApplicableN,N′-Dimethylated imidazo[1,5-a]pyridinium salt
Not Applicable3-oxidopyridinium betaines
Not ApplicablePyridinium N-phenoxide betaines

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Einecs 285-926-5 that influence experimental design?

  • Methodological Answer : Key properties include solubility (polar vs. non-polar solvents), thermal stability, and hygroscopicity. Solubility impacts reaction medium selection, while thermal stability guides heating protocols. For example, differential scanning calorimetry (DSC) can assess decomposition temperatures. Purity verification via HPLC or NMR is essential to avoid confounding variables .

Q. How can researchers validate the structural identity of Einecs 285-926-5 using spectroscopic methods?

  • Methodological Answer : Combine multiple techniques for cross-validation:

  • NMR : Compare peak splitting patterns and integration ratios to expected proton environments.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches) and compare to reference spectra.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns. Discrepancies should prompt re-synthesis or impurity analysis .

Q. What standardized protocols exist for synthesizing Einecs 285-926-5 in laboratory settings?

  • Methodological Answer : Follow peer-reviewed procedures with explicit stoichiometric ratios, catalyst specifications, and reaction conditions (e.g., inert atmosphere for air-sensitive steps). Document deviations (e.g., solvent substitution) and validate outcomes via melting point analysis or chromatographic retention times. Reproducibility requires strict adherence to purification steps (e.g., recrystallization solvents) .

Advanced Research Questions

Q. How should researchers address contradictory data on Einecs 285-926-5’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (pH, temperature, ionic strength) to isolate variables.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences.
  • Mechanistic Probes : Use kinetic studies (e.g., rate constants at different pH levels) or computational modeling (DFT) to propose reaction pathways. Compare results to literature, noting methodological differences (e.g., buffer systems) that may explain contradictions .

Q. What experimental design strategies optimize yield in catalytic applications of Einecs 285-926-5?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test interactions between catalyst loading, temperature, and substrate ratios.
  • In Situ Monitoring : Employ techniques like FTIR or GC-MS to track intermediate formation and adjust conditions dynamically.
  • Post-Reaction Analysis : Characterize catalyst recovery (e.g., SEM for structural integrity) and quantify leaching via ICP-MS. Iterative refinement based on kinetic data enhances robustness .

Q. How can researchers ensure data reliability when analyzing trace concentrations of Einecs 285-926-5 in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Implement solid-phase extraction (SPE) or derivatization to improve detection limits.
  • Calibration Curves : Use matrix-matched standards to account for interference.
  • Cross-Validation : Compare results across LC-MS, GC-MS, and ELISA to rule out method-specific artifacts. Report uncertainty margins and detection thresholds .

Q. What statistical approaches are appropriate for assessing reproducibility in Einecs 285-926-5’s bioactivity assays?

  • Methodological Answer :

  • Intra- and Inter-Assay Variability : Calculate coefficient of variation (CV) across replicate plates and operators.
  • Power Analysis : Determine sample sizes required to detect biologically relevant effect sizes.
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity and identify bias sources (e.g., cell line variability) .

Methodological Considerations

  • Literature Integration : Compare findings to prior studies, explicitly addressing methodological divergences (e.g., solvent purity, instrumentation calibration) .
  • Data Transparency : Provide raw datasets and processing scripts in supplementary materials to enable independent verification .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data presentation (e.g., SI unit standardization, figure accessibility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.